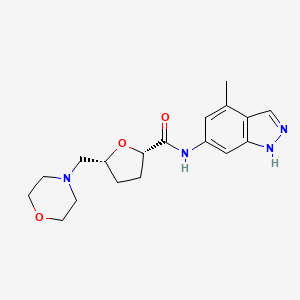![molecular formula C17H23N5O B7347245 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347245.png)
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in the treatment of cancer and metabolic disorders.
Mecanismo De Acción
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor works by inhibiting the activity of phosphoenolpyruvate carboxykinase (this compound), an enzyme that plays a key role in gluconeogenesis and glyceroneogenesis. By inhibiting this compound, this compound inhibitor disrupts the energy metabolism of cancer cells, leading to their death. In metabolic disorders, this compound inhibitor improves glucose tolerance and insulin sensitivity by reducing hepatic glucose production.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibitor disrupts energy metabolism, leading to cell death. In metabolic disorders, this compound inhibitor improves glucose tolerance and insulin sensitivity by reducing hepatic glucose production. Additionally, this compound inhibitor has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in metabolism and cancer. Additionally, this compound inhibitor is relatively stable and easy to synthesize. However, this compound inhibitor has some limitations. It is not highly soluble in water, which can make it difficult to administer in vivo. Additionally, this compound inhibitor has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound inhibitor in humans. Finally, this compound inhibitor may have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and insulin resistance.
In conclusion, this compound inhibitor is a promising compound that has potential therapeutic applications in the treatment of cancer and metabolic disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound inhibitor as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor involves the reaction of 2-(1H-pyrrol-2-yl)ethanamine and 4-aminopyrazine with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor has been shown to have potential therapeutic applications in the treatment of cancer and metabolic disorders. Studies have demonstrated that this compound inhibitor can inhibit the growth of cancer cells by disrupting their energy metabolism. Additionally, this compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c23-17(21-9-7-14-2-1-8-19-14)13-3-5-15(6-4-13)22-16-12-18-10-11-20-16/h1-2,8,10-13,15,19H,3-7,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUYFJQZNFEMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCCC2=CC=CN2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347175.png)
![(3S)-3-methyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-1,4-diazepan-2-one](/img/structure/B7347187.png)
![N,N-dimethyl-5-[[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]methyl]furan-2-sulfonamide](/img/structure/B7347195.png)
![(3S)-4-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347203.png)
![(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347208.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347215.png)
![2,5-dicyclopropyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]furan-3-carboxamide](/img/structure/B7347228.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7347234.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347238.png)
![(1S,7R)-N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]bicyclo[5.1.0]octane-4-carboxamide](/img/structure/B7347243.png)
![(2R,3R)-2-(difluoromethyl)-N-[(5-methylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347262.png)
![(2R,3R)-2-(difluoromethyl)-N-[(3-fluoropyridin-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347266.png)
![(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide](/img/structure/B7347272.png)
